molecular formula C18H22ClP B12652694 Methyl(3-methylbut-2-en-1-yl)diphenylphosphanium chloride CAS No. 56771-23-4

Methyl(3-methylbut-2-en-1-yl)diphenylphosphanium chloride

Cat. No.: B12652694
CAS No.: 56771-23-4
M. Wt: 304.8 g/mol
InChI Key: YFGTVJLJESLNOQ-UHFFFAOYSA-M
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Description

NSC 245402, also known as 3,4-Dimethoxybenzaldehyde, is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde, where two methoxy groups are attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethoxybenzaldehyde can be synthesized through several methods. One common method involves the methylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, 3,4-Dimethoxybenzaldehyde is produced by the methylation of vanillin using dimethyl sulfate or methyl chloride. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,4-dimethoxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to 3,4-dimethoxybenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: 3,4-Dimethoxybenzoic acid.

    Reduction: 3,4-Dimethoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3,4-Dimethoxybenzaldehyde has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and anti-cancer agents.

    Industry: It is used in the production of fragrances, flavors, and dyes.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxybenzaldehyde depends on its application. In biochemical assays, it acts as a substrate for enzymes, undergoing specific reactions that can be measured to study enzyme activity. In drug synthesis, it serves as a building block for compounds that interact with biological targets, such as receptors or enzymes, to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A precursor to 3,4-Dimethoxybenzaldehyde, commonly used in flavoring and fragrance industries.

    3,4,5-Trimethoxybenzaldehyde: A similar compound with an additional methoxy group, used in organic synthesis.

    2,5-Dimethoxybenzaldehyde: Another derivative of benzaldehyde with different substitution patterns, used in chemical research.

Uniqueness

3,4-Dimethoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its dual methoxy groups make it a versatile intermediate in organic synthesis, allowing for various chemical transformations and applications in different fields.

Properties

CAS No.

56771-23-4

Molecular Formula

C18H22ClP

Molecular Weight

304.8 g/mol

IUPAC Name

methyl-(3-methylbut-2-enyl)-diphenylphosphanium;chloride

InChI

InChI=1S/C18H22P.ClH/c1-16(2)14-15-19(3,17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-14H,15H2,1-3H3;1H/q+1;/p-1

InChI Key

YFGTVJLJESLNOQ-UHFFFAOYSA-M

Canonical SMILES

CC(=CC[P+](C)(C1=CC=CC=C1)C2=CC=CC=C2)C.[Cl-]

Origin of Product

United States

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